molecular formula C20H25N3O2 B5831494 N-(4-benzylpiperazin-1-yl)-1-(2,4-dimethoxyphenyl)methanimine

N-(4-benzylpiperazin-1-yl)-1-(2,4-dimethoxyphenyl)methanimine

Cat. No.: B5831494
M. Wt: 339.4 g/mol
InChI Key: PKUJGZBFJHGVPO-UHFFFAOYSA-N
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Description

“N-(4-benzylpiperazin-1-yl)-1-(2,4-dimethoxyphenyl)methanimine” is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-benzylpiperazin-1-yl)-1-(2,4-dimethoxyphenyl)methanimine” typically involves the reaction of 4-benzylpiperazine with 2,4-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(4-benzylpiperazin-1-yl)-1-(2,4-dimethoxyphenyl)methanimine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic ring and piperazine moiety can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antipsychotic properties.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of “N-(4-benzylpiperazin-1-yl)-1-(2,4-dimethoxyphenyl)methanimine” would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzylpiperazin-1-yl)-1-(2,4-dimethoxyphenyl)methanamine
  • N-(4-benzylpiperazin-1-yl)-1-(2,4-dimethoxyphenyl)ethanamine

Uniqueness

“N-(4-benzylpiperazin-1-yl)-1-(2,4-dimethoxyphenyl)methanimine” is unique due to its specific structural features, such as the presence of the imine group and the 2,4-dimethoxyphenyl moiety. These features may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

IUPAC Name

N-(4-benzylpiperazin-1-yl)-1-(2,4-dimethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-24-19-9-8-18(20(14-19)25-2)15-21-23-12-10-22(11-13-23)16-17-6-4-3-5-7-17/h3-9,14-15H,10-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUJGZBFJHGVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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